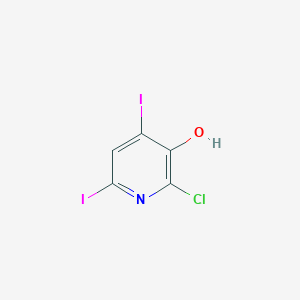

2-Chloro-4,6-diiodo-3-pyridinol

Description

BenchChem offers high-quality 2-Chloro-4,6-diiodo-3-pyridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,6-diiodo-3-pyridinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENUVBOVGRYYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1I)Cl)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClI2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4,6-diiodo-3-pyridinol

This guide provides an in-depth exploration of a feasible synthetic pathway for 2-Chloro-4,6-diiodo-3-pyridinol, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying chemical principles and strategic considerations inherent in each phase of the synthesis.

Introduction and Strategic Overview

2-Chloro-4,6-diiodo-3-pyridinol is a polysubstituted pyridine ring, a scaffold of significant interest in medicinal chemistry. The synthesis of such a molecule requires a strategic approach, beginning with a readily available precursor and sequentially introducing the desired functional groups. The proposed synthesis commences with the chlorination of 3-hydroxypyridine to form the key intermediate, 2-chloro-3-hydroxypyridine. This intermediate is then subjected to a di-iodination reaction to yield the final product. The hydroxyl group at the 3-position is an activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). With the 2-position already occupied by a chloro group, the incoming iodine electrophiles are directed to the 4- and 6-positions.

Synthesis Pathway

The overall synthetic transformation can be visualized as a two-step process:

Figure 1: Proposed two-step synthesis of 2-Chloro-4,6-diiodo-3-pyridinol.

Part I: Synthesis of 2-Chloro-3-hydroxypyridine

The initial step involves the regioselective chlorination of 3-hydroxypyridine. Several methods have been reported for this transformation, with variations in reagents and reaction conditions. A robust and scalable method utilizes sodium hypochlorite in an aqueous medium, which is both economical and environmentally conscious compared to older methods involving hydrogen peroxide and boiling hydrochloric acid.[1]

Reaction Mechanism and Rationale

The chlorination of 3-hydroxypyridine is an electrophilic aromatic substitution. The hydroxyl group, being an activating group, increases the electron density of the pyridine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more strongly activating phenoxide-like species.

Experimental Protocol: Chlorination

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxypyridine | 95.10 | 9.51 g | 0.10 |

| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |

| Sodium Hypochlorite (15% aq. solution) | 74.44 | ~160 mL | ~0.30 |

| Hydrochloric Acid (32% aq. solution) | 36.46 | As needed | - |

| Deionized Water | 18.02 | - | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 9.51 g (0.10 mol) of 3-hydroxypyridine and 4.40 g (0.11 mol) of sodium hydroxide in 100 mL of deionized water.

-

Cool the resulting solution to 0-5 °C in an ice-water bath.

-

While maintaining the temperature between 0 and 5 °C, add approximately 160 mL of a 15% aqueous sodium hypochlorite solution dropwise over 2-3 hours. The pH should be maintained between 11 and 13 during the addition.[1]

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the excess sodium hypochlorite by adding a saturated aqueous solution of sodium bisulfite until a test with starch-iodide paper is negative.

-

Carefully adjust the pH of the reaction mixture to 3-4 with 32% hydrochloric acid to precipitate the product.[1]

-

Filter the resulting solid, wash with cold deionized water, and dry under vacuum to yield 2-chloro-3-hydroxypyridine. A typical yield for this process is around 81-85%.[1]

Part II: Synthesis of 2-Chloro-4,6-diiodo-3-pyridinol

The second and final step is the di-iodination of the 2-chloro-3-hydroxypyridine intermediate. This reaction is also an electrophilic aromatic substitution. The hydroxyl group at the 3-position directs the incoming iodine atoms to the 4- and 6-positions. A variety of iodinating agents can be employed for this purpose. A common and effective method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt (like NaI or KI) and an oxidizing agent (such as sodium hypochlorite). A direct C-H iodination protocol using elemental iodine in the presence of an oxidizing agent or a catalyst is also a viable approach.[2]

Reaction Mechanism and Rationale

The electron-rich nature of the 2-chloro-3-hydroxypyridine ring, due to the activating hydroxyl group, facilitates electrophilic iodination. The reaction proceeds via the attack of the aromatic ring on an electrophilic iodine species (e.g., I+), which can be generated in situ from various reagents. The choice of solvent and temperature can influence the reaction rate and selectivity.

Experimental Protocol: Di-iodination

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-3-hydroxypyridine | 129.54 | 12.95 g | 0.10 |

| Sodium Iodide | 149.89 | 33.0 g | 0.22 |

| Sodium Hypochlorite (15% aq. solution) | 74.44 | ~120 mL | ~0.22 |

| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |

| Deionized Water | 18.02 | - | - |

| Sodium Thiosulfate | 158.11 | As needed | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 12.95 g (0.10 mol) of 2-chloro-3-hydroxypyridine, 33.0 g (0.22 mol) of sodium iodide, and 4.40 g (0.11 mol) of sodium hydroxide in 150 mL of deionized water.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add approximately 120 mL of a 15% aqueous sodium hypochlorite solution dropwise over 2-3 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Cool the reaction mixture in an ice bath and quench any unreacted iodine and hypochlorite by adding a saturated aqueous solution of sodium thiosulfate until the dark color of the solution disappears.

-

The product may precipitate out of the solution. If not, acidify the solution carefully with dilute hydrochloric acid to a pH of 5-6 to induce precipitation.

-

Filter the solid product, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol to remove any unreacted starting material.

-

Dry the product under vacuum to obtain 2-Chloro-4,6-diiodo-3-pyridinol.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the entire synthesis process.

Figure 2: Detailed experimental workflow for the synthesis.

Safety and Handling

-

3-Hydroxypyridine: Harmful if swallowed. Causes skin and serious eye irritation.

-

Sodium Hypochlorite: Corrosive. Causes severe skin burns and eye damage. Reacts with acids to release toxic chlorine gas.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Iodine and Iodine Compounds: Harmful if swallowed or inhaled. Cause skin and eye irritation.

-

Personal Protective Equipment (PPE): All manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The described two-step synthesis provides a logical and practical route to 2-Chloro-4,6-diiodo-3-pyridinol. The initial chlorination of 3-hydroxypyridine is a well-established industrial process, ensuring a reliable supply of the key intermediate. The subsequent di-iodination is based on sound principles of electrophilic aromatic substitution on an activated pyridine ring. This guide offers a solid foundation for researchers and drug development professionals to produce this valuable chemical entity for further investigation and application.

References

- Faber, D., Blaser, D., Bourquard, T., Sting, A. R., & Hoglen, D. K. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine.

- Katritzky, A. R., & Fan, W. Q. (1992). A new route to 3-hydroxypyridines. Journal of Organic Chemistry, 57(1), 193-196.

- Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1, 4-dihydropyridines with iodine in methanol. Synthesis, (11), 1532-1534.

-

Chem-Impex International Inc. (n.d.). 2-Chloro-3-iodopyridine. [Link]

-

Majumdar, K. C., & Ganai, S. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(75), 14241-14244. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-diiodo-3-pyridinol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the synthesis, characterization, and physicochemical profiling of 2-Chloro-4,6-diiodo-3-pyridinol, a novel halogenated pyridine derivative. Acknowledging the absence of existing literature for this specific molecule, this document outlines a strategic approach leveraging predictive methodologies and established analytical techniques. We present a proposed synthetic pathway, predicted physicochemical properties based on analogous structures, and detailed, field-proven experimental protocols for the empirical determination of these properties. This guide is designed to be a self-validating system, offering researchers a robust roadmap for investigating this and other new chemical entities.

Introduction: The Rationale for Investigating 2-Chloro-4,6-diiodo-3-pyridinol

Halogenated pyridines are a cornerstone of medicinal chemistry and materials science, offering unique electronic and steric properties that can significantly influence molecular interactions, metabolic stability, and biological activity. The specific substitution pattern of 2-Chloro-4,6-diiodo-3-pyridinol, combining a chlorine atom, two iodine atoms, and a hydroxyl group on a pyridine scaffold, suggests a molecule of considerable interest for applications in drug discovery and as a versatile synthetic intermediate. The presence of iodine atoms, in particular, opens avenues for further functionalization through cross-coupling reactions, while the acidic pyridinol proton and overall halogenation pattern are expected to confer distinct properties related to lipophilicity and hydrogen bonding potential.

Given that 2-Chloro-4,6-diiodo-3-pyridinol is not a commercially available compound and lacks documented physicochemical data, this guide serves as a proactive manual for its synthesis and comprehensive characterization.

Proposed Synthesis Pathway

The synthesis of 2-Chloro-4,6-diiodo-3-pyridinol can be strategically approached from a readily available starting material, 2-chloro-3-pyridinol. The proposed pathway involves a regioselective di-iodination of the pyridine ring.

Causality Behind the Synthetic Choices

The hydroxyl group at the 3-position is an activating group, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Since the 2-position is already occupied by a chlorine atom, the iodination is anticipated to occur at the 4 and 6 positions. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and high efficiency in the iodination of electron-rich aromatic systems. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1.0 equivalent of 2-chloro-3-pyridinol in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add 2.2 equivalents of N-Iodosuccinimide (NIS) in portions at room temperature. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Chloro-4,6-diiodo-3-pyridinol.

Synthetic Workflow Diagram

A Technical Guide to the Molecular Structure Elucidation of 2-Chloro-4,6-diiodo-3-pyridinol

Foreword: Charting the Unknown

In the landscape of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. The function of a molecule is inextricably linked to its three-dimensional structure. This guide provides an in-depth, technical walkthrough of the process for elucidating the molecular structure of a previously uncharacterized compound: 2-chloro-4,6-diiodo-3-pyridinol. This heavily substituted pyridinol presents a unique analytical challenge due to the presence of multiple heavy halogens and a hydroxyl group, which can lead to complex spectral data and potential tautomerism.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a logical progression of analytical techniques, mirroring the decision-making process in a real-world research environment. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of protocols that builds a comprehensive and trustworthy structural assignment.

The Synthetic Pathway: A Starting Point for Structural Hypotheses

This proposed synthesis provides our initial structural hypothesis: a pyridine ring substituted with a chlorine atom at position 2, a hydroxyl group at position 3, and iodine atoms at positions 4 and 6. This hypothesis will be systematically tested and confirmed by the following spectroscopic and analytical methods.

Mass Spectrometry: Unveiling the Molecular Formula

The first analytical step is to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Expected Results and Interpretation

The presence of chlorine and iodine will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while iodine is monoisotopic (¹²⁷I).[1] This will lead to a distinct M, M+2 pattern for the molecular ion peak.

The exact mass of the molecular ion can be used to determine the elemental formula. For C₅H₃ClI₂NO, the predicted monoisotopic mass would be calculated. The observation of this mass with high accuracy (typically < 5 ppm error) in the HRMS spectrum would provide strong evidence for the proposed molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.[2]

-

Ionization Method: Electrospray ionization (ESI) in both positive and negative ion modes is a good starting point due to the presence of the acidic pyridinol proton.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

-

Data Analysis:

-

Identify the molecular ion peak cluster.

-

Compare the observed isotopic pattern with the theoretical pattern for the presence of one chlorine atom.[1]

-

Determine the exact mass of the monoisotopic peak and use it to calculate the elemental composition.

-

Analyze the fragmentation pattern to gain initial insights into the connectivity of the atoms. For instance, the loss of an iodine atom (127 Da) would be an expected fragmentation.[3]

-

| Parameter | Expected Value for C₅H₃ClI₂NO |

| Monoisotopic Mass | Calculated based on the most abundant isotopes |

| Isotopic Pattern | Characteristic M, M+2 pattern due to the presence of chlorine |

| Major Fragment Ions | [M-I]⁺, [M-Cl]⁺, [M-H₂O]⁺ |

Infrared (IR) Spectroscopy: Probing Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Expected Results and Interpretation

The IR spectrum of 2-chloro-4,6-diiodo-3-pyridinol is expected to show characteristic absorption bands for the O-H, C=C, C-N, C-Cl, and C-I bonds. The pyridinol moiety can exist in tautomeric forms (the keto-enol tautomerism), which could be reflected in the IR spectrum. However, the aromatic pyridinol form is generally favored.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group. The broadness is due to hydrogen bonding.[4]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[5]

-

C-O Stretching: The C-O stretching of the phenol-like hydroxyl group should appear around 1200 cm⁻¹.

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl stretch.

-

C-I Stretching: The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with a sufficient number of scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| C=C/C=N Stretch | 1400-1600 |

| C-O Stretch | ~1200 |

| C-Cl Stretch | 600-800 |

| C-I Stretch | 500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments will be used to definitively establish the connectivity of the atoms.

Expected ¹H NMR Spectrum

The pyridine ring has one remaining proton. Its chemical shift will be influenced by the surrounding electron-withdrawing halogens and the electron-donating hydroxyl group. The hydroxyl proton may or may not be observable depending on the solvent and concentration.

-

Aromatic Proton (H-5): A singlet is expected for the proton at the C-5 position. Its chemical shift will likely be downfield due to the deshielding effects of the adjacent iodine and chlorine atoms. A predicted range would be δ 7.5-8.5 ppm.

-

Hydroxyl Proton (OH): If observed, this will be a broad singlet, and its chemical shift will be highly variable (δ 5-10 ppm) depending on the solvent and hydrogen bonding.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached substituents.

-

C-2 (bearing Cl): Expected to be in the range of δ 145-155 ppm.

-

C-3 (bearing OH): Expected to be in the range of δ 150-160 ppm.

-

C-4 and C-6 (bearing I): The heavy atom effect of iodine will cause a significant upfield shift for these carbons, likely in the range of δ 80-100 ppm.

-

C-5 (bearing H): Expected in the aromatic region, likely around δ 120-130 ppm.

2D NMR Experiments for Structural Confirmation

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will show a correlation between the proton at C-5 and the C-5 carbon, confirming their direct bond.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the overall connectivity. Correlations are expected from the H-5 proton to the neighboring carbons (C-4 and C-6) and potentially to C-3.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could show a spatial correlation between the H-5 proton and the hydroxyl proton, further confirming their proximity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, which is good for observing exchangeable protons like the OH).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D HSQC, HMBC, and NOESY spectra.

-

-

Data Analysis:

-

Assign the signals in the ¹H and ¹³C spectra.

-

Use the correlations in the 2D spectra to piece together the molecular structure.

-

| Nucleus | Position | Expected Chemical Shift (δ ppm) | Multiplicity |

| ¹H | 5-H | 7.5 - 8.5 | singlet |

| ¹H | 3-OH | 5 - 10 (variable) | broad singlet |

| ¹³C | C-2 | 145 - 155 | - |

| ¹³C | C-3 | 150 - 160 | - |

| ¹³C | C-4 | 80 - 100 | - |

| ¹³C | C-5 | 120 - 130 | - |

| ¹³C | C-6 | 80 - 100 | - |

X-ray Crystallography: The Definitive Structure

While the spectroscopic data provides a robust picture of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the atomic arrangement in the solid state.[6]

Expected Results and Interpretation

If a suitable single crystal can be grown, X-ray crystallography will provide precise bond lengths, bond angles, and the overall three-dimensional shape of the molecule.[7] It will also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice. This technique would definitively confirm the substitution pattern on the pyridine ring.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed model of the molecule.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments and data interpretation for the structural elucidation of 2-chloro-4,6-diiodo-3-pyridinol.

Caption: Integrated workflow for the structural elucidation of 2-chloro-4,6-diiodo-3-pyridinol.

Conclusion

References

-

Torres, S.Y., et al. (2017). Chemoenzymatic Synthesis of Optically Active Phenolic 3,4-Dihydropyridin-2-Ones: A Way to Access Enantioenriched 1,4-Dihydropyridine and Benzodiazepine Derivatives. Organic & Biomolecular Chemistry, 15, 5171–5181. [Link]

-

Puschmann, H., et al. (2015). Crystal structure of 2,6-di-chloro-4-nitro-pyridine N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793–o794. [Link]

-

Gabidullin, B.M., et al. (2023). Solid-state NMR Spectroscopy of Iodine(I) Complexes. Magnetic Resonance in Chemistry, 61(5), 299-306. [Link]

-

Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 753. [Link]

-

Claramunt, R.M., et al. (2007). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Tetrahedron, 63(35), 8627-8635. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

Wang, Q., et al. (2019). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Journal of Visualized Experiments, (149), e59941. [Link]

-

Al-Majid, A.M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(23), 7192. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

Zhang, M., et al. (2021). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. RSC Advances, 11(35), 21477-21484. [Link]

- CN104892497A - Synthetic method of 2,4,6-trichloropyridine.

-

van der Vlugt, J.I., et al. (2022). Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. Journal of the American Chemical Society, 144(4), 1668-1681. [Link]

-

Postigo, C., et al. (2016). Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 408(15), 4045-4057. [Link]

-

Thorne, M.G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104. [Link]

-

Szafran, M., & Dega-Szafran, Z. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(9), 633-637. [Link]

-

Wojciechowska, A., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]

-

Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1012, 128-136. [Link]

-

NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook. [Link]

-

David, F., et al. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. [Link]

-

LibreTexts. (2021). Mass Spectrometry. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). 3-Pyridinol. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). A view of the molecular structure of the title compound, showing the... [Link]

-

ResearchGate. (n.d.). The X-ray crystallographic structure determined for 3v. [Link]

- CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine. [Link]

-

ResearchGate. (n.d.). Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. [Link]

-

SpectraBase. (n.d.). Pyridine. [Link]

-

ResearchGate. (n.d.). FTIR Spectra for Pyridine with different transition metal complexes. [Link]

-

Healy, P.C., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules, 26(16), 4945. [Link]

-

Suarez, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4241. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Pyridinol [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 7. Crystal structure of 2,6-di-chloro-4-nitro-pyridine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Scientific Guide to the Synthesis, Characterization, and Application of 2-Chloro-4,6-diiodo-3-pyridinol and its Analogs

An In-depth Technical Guide for Researchers

Abstract

This technical guide addresses the chemical compound 2-Chloro-4,6-diiodo-3-pyridinol, a novel halogenated pyridine derivative. As of the date of this publication, this specific molecule has not been assigned a CAS number and is not cataloged as a commercially available compound. The absence of established data underscores the need for a comprehensive theoretical and practical framework to enable its synthesis and study. This document serves that purpose by providing inferred properties, proposed synthetic methodologies, and recommended analytical validation techniques. The rationale for its investigation is grounded in the well-established importance of the pyridine scaffold in medicinal chemistry and materials science.[1] By leveraging established chemical principles and data from structurally related analogs, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore this promising, yet uncharacterized, chemical entity.

Chemical Identity and Physicochemical Properties

The core structure is a pyridine ring substituted with a hydroxyl group (making it a pyridinol), a chlorine atom, and two iodine atoms. The precise arrangement of these substituents is critical to its reactivity and potential biological activity. While experimental data for the target compound is unavailable, we can infer its properties by referencing the known precursor, 2-Chloro-3-pyridinol, and accounting for the addition of two heavy iodine atoms.

Table 1: Comparison of Physicochemical Properties (Experimental and Predicted)

| Property | 2-Chloro-3-pyridinol (Precursor) | 2-Chloro-4,6-diiodo-3-pyridinol (Target) | Justification for Prediction |

| CAS Number | 6636-78-8[2] | Not Assigned | Novel Compound |

| Molecular Formula | C₅H₄ClNO | C₅H₂ClI₂NO | Based on chemical structure |

| Molecular Weight | 129.54 g/mol [2] | 408.34 g/mol | Calculated based on atomic masses |

| Appearance | Light beige powder[3] | Predicted: Off-white to yellow/brown solid | Increased halogenation often leads to coloration |

| Melting Point | 170-172 °C[3] | Predicted: >200 °C | Increased molecular weight and intermolecular forces |

| Solubility | Soluble in polar organic solvents | Predicted: Low solubility in water; soluble in DMSO, DMF | Heavy halogen atoms decrease polarity |

| pKa | 4.32 (Predicted)[3] | Predicted: 3.5 - 4.0 | Electron-withdrawing iodine atoms increase acidity |

Proposed Synthetic Strategies

The synthesis of 2-Chloro-4,6-diiodo-3-pyridinol is most logically approached via electrophilic iodination of a readily available pyridinol precursor. This method offers a direct and controllable route to the target molecule.

Recommended Protocol: Electrophilic Iodination of 2-Chloro-3-pyridinol

This protocol is designed as a self-validating system. The success of each step can be monitored by Thin Layer Chromatography (TLC) and confirmed by analytical characterization before proceeding.

Causality Behind Experimental Choices:

-

Starting Material: 2-Chloro-3-pyridinol (CAS: 6636-78-8) is commercially available and provides the necessary chloro- and hydroxyl-substituents in the correct positions.[2]

-

Iodinating Agent: N-Iodosuccinimide (NIS) is chosen as a mild and effective source of an electrophilic iodine (I⁺). It is generally easier to handle and more selective than molecular iodine (I₂) or iodine monochloride (ICl).

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and reagent without interfering with the reaction.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is used to activate the pyridine ring towards electrophilic substitution.

-

Work-up: The aqueous sodium thiosulfate wash is critical for quenching any unreacted NIS and removing residual iodine, preventing side reactions during product isolation.

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-Chloro-3-pyridinol in anhydrous acetonitrile.

-

Reagent Addition: Add 2.2 equivalents of N-Iodosuccinimide (NIS) to the solution. Note: A slight excess of NIS ensures complete di-iodination.

-

Catalysis: Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid. The reaction is exothermic; maintain the temperature at or below room temperature with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting material spot is consumed (typically 4-6 hours).

-

Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-Chloro-4,6-diiodo-3-pyridinol.

Recommended Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical approach is mandatory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a single singlet in the aromatic region, corresponding to the proton at the C5 position of the pyridine ring. The absence of other aromatic signals would confirm di-substitution.

-

¹³C NMR: The spectrum will provide evidence for the carbon skeleton. The carbon atoms bonded to iodine (C4 and C6) will show characteristic shifts.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula (C₅H₂ClI₂NO). The observed mass should be within ±5 ppm of the calculated exact mass. The isotopic pattern will be complex and characteristic due to the presence of both chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I).

-

-

Infrared (IR) Spectroscopy:

-

Key stretches to identify include a broad O-H peak (~3200-3400 cm⁻¹), C=C and C=N aromatic ring stretches (~1400-1600 cm⁻¹), and C-Cl/C-I stretches in the fingerprint region (<800 cm⁻¹).

-

-

Elemental Analysis:

-

Provides the percentage composition of C, H, N, Cl, and I. The experimental values should align with the theoretical percentages calculated from the molecular formula.

-

Potential Applications in Research and Drug Development

The unique structural features of 2-Chloro-4,6-diiodo-3-pyridinol suggest several potential applications, making it a valuable target for research and development. Pyridine derivatives are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[1]

-

Medicinal Chemistry Scaffold: The compound can serve as a versatile building block. The chlorine and iodine atoms are excellent handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for screening.

-

Enzyme Inhibition Studies: Halogenated aromatic compounds are known to interact with active sites of various enzymes. This molecule could be screened for inhibitory activity against kinases, proteases, or other enzyme classes relevant to diseases like cancer or inflammation.

-

Biochemical Probes and Imaging Agents: The presence of heavy iodine atoms makes this compound a potential candidate for development as an X-ray contrast agent. Furthermore, substitution with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) could enable its use in single-photon emission computed tomography (SPECT) or as a radiotracer in biological studies.

Visualization of Role in Drug Discovery

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4,6-diiodo-3-pyridinol in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Chloro-4,6-diiodo-3-pyridinol, a halogenated pyridinol derivative. In the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. We will dissect the molecule's physicochemical characteristics to predict its solubility behavior, provide a detailed, field-proven experimental protocol for its empirical determination, and offer a framework for interpreting the resulting data. This guide is structured to empower researchers to not only generate a robust solubility profile but also to understand the underlying chemical principles governing it.

Introduction: The Critical Role of Solubility Profiling

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. The solubility of a compound dictates its dissolution rate in physiological fluids and the maximum concentration achievable in the bloodstream, directly impacting its therapeutic window. For a complex molecule like 2-Chloro-4,6-diiodo-3-pyridinol, a thorough understanding of its interaction with various organic solvents is paramount for a range of development activities, including:

-

Recrystallization and Purification: Selecting appropriate anti-solvents and crystallization solvents is essential for achieving high purity.

-

Formulation Development: Knowledge of solubility is key to designing stable and effective dosage forms, from oral solutions to parenteral formulations.

-

Analytical Method Development: Choosing the right mobile phases for chromatographic techniques like HPLC relies on solubility data.[1][2]

-

Preclinical and Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo assays is fundamental to data integrity.

This document provides the scientific rationale and a practical, self-validating methodology to establish a comprehensive solubility profile for 2-Chloro-4,6-diiodo-3-pyridinol.

Physicochemical Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] To predict the solubility of 2-Chloro-4,6-diiodo-3-pyridinol, we must first analyze its structural components.

Molecular Structure: C₅H₂ClI₂NO

The molecule is built upon a 3-pyridinol core, which is a pyridine ring substituted with a hydroxyl group.[4][5][6][7] This core imparts several key characteristics:

-

Polarity and Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group are hydrogen bond acceptors.[3][8] This capacity for strong hydrogen bonding suggests a favorable interaction with polar and hydrogen-bonding solvents.[9][10] 3-Hydroxypyridine itself is noted for its solubility in water and alcohol.[11]

-

Aromaticity: The pyridine ring provides a rigid, aromatic scaffold.

The core is heavily substituted with halogens:

-

One Chloro Group (-Cl): This group is electronegative and adds to the molecule's overall dipole moment.

-

Two Iodo Groups (-I): Iodine is large and polarizable. The presence of two iodine atoms significantly increases the molecular weight and van der Waals surface area of the molecule. This increased lipophilicity and molecular size generally works to decrease solubility in polar solvents like water.[12]

Overall Predicted Behavior: 2-Chloro-4,6-diiodo-3-pyridinol is an amphiphilic molecule with a distinct polar, hydrogen-bonding "head" (the hydroxypyridine moiety) and a bulky, lipophilic, and polarizable "body" (the diiodo-chloro substitutions). This duality means its solubility will be highly dependent on the solvent's ability to satisfy both of these characteristics.

-

High Solubility Predicted in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) . These solvents have high dielectric constants and are strong hydrogen bond acceptors, allowing them to effectively solvate the pyridinol's hydroxyl group.

-

Good to Moderate Solubility Predicted in: Polar protic solvents like Methanol and Ethanol . These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the solute. However, the bulky, non-polar halogenated portion may limit the maximum achievable solubility compared to DMSO.

-

Moderate to Low Solubility Predicted in: Solvents of intermediate polarity such as Acetone , Ethyl Acetate , and Dichloromethane (DCM) .

-

Poor to Insoluble Predicted in: Non-polar solvents like Hexane , Toluene , and Diethyl Ether , which lack the ability to form hydrogen bonds or effectively solvate the polar functional groups.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical data is the gold standard. We will describe the definitive Shake-Flask Method for determining thermodynamic equilibrium solubility. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a robust and reproducible value.[13]

Core Protocol: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the maximum concentration of 2-Chloro-4,6-diiodo-3-pyridinol that can be dissolved in a panel of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

2-Chloro-4,6-diiodo-3-pyridinol (crystalline solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of a Saturated Slurry:

-

Add an excess amount of solid 2-Chloro-4,6-diiodo-3-pyridinol to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the slurries for a sufficient duration to reach equilibrium. A typical time is 24 to 48 hours. Causality Note: Shorter times may only yield kinetic solubility, which can be misleadingly high due to the formation of supersaturated solutions from highly energetic solid forms. A longer duration ensures the system reaches its lowest energy state, defining true thermodynamic solubility.[14][15]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.

-

To remove all undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). Trustworthiness Check: This step is critical. Any particulate matter carried over will artificially inflate the measured concentration.

-

Carefully collect the supernatant using a pipette. For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent into a volumetric flask. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration.[16][17]

-

Calculate the original concentration in the saturated solution by applying the dilution factor. Express the final solubility in units of mg/mL or µg/mL.

-

Analytical Method: HPLC-UV

Due to its specificity and sensitivity, HPLC-UV is the recommended quantification technique.

-

Develop a Calibration Curve: Prepare a series of standard solutions of 2-Chloro-4,6-diiodo-3-pyridinol of known concentrations in the chosen solvent.

-

Inject Standards: Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax).

-

Plot Curve: Plot peak area versus concentration and perform a linear regression. The resulting equation will be used to calculate the concentration of the unknown samples. An R² value > 0.995 is required for a trustworthy calibration.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Shake-Flask method workflow for determining equilibrium solubility.

Data Presentation and Interpretation

For a comprehensive profile, solubility should be tested in a range of solvents categorized by their polarity and hydrogen bonding capability. The results should be tabulated for clear comparison.

Comprehensive Solubility Data Table

| Solvent Class | Solvent Name | Dielectric Constant (ε) | Reichardt's ET(30) (kcal/mol) | Predicted Solubility | Measured Solubility (mg/mL @ 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 45.1 | High | [Experimental Data] |

| N,N-Dimethylformamide (DMF) | 36.7 | 43.2 | High | [Experimental Data] | |

| Acetonitrile (ACN) | 37.5 | 45.6 | Moderate | [Experimental Data] | |

| Polar Protic | Methanol | 32.7 | 55.4 | Good | [Experimental Data] |

| Ethanol | 24.5 | 51.9 | Good | [Experimental Data] | |

| 1-Propanol | 20.1 | 50.7 | Moderate | [Experimental Data] | |

| Intermediate | Acetone | 20.7 | 42.2 | Moderate | [Experimental Data] |

| Dichloromethane (DCM) | 8.9 | 40.7 | Low to Moderate | [Experimental Data] | |

| Ethyl Acetate | 6.0 | 38.1 | Low | [Experimental Data] | |

| Non-Polar | Toluene | 2.4 | 33.9 | Poor / Insoluble | [Experimental Data] |

| Diethyl Ether | 4.3 | 34.5 | Poor / Insoluble | [Experimental Data] | |

| n-Hexane | 1.9 | 31.0 | Poor / Insoluble | [Experimental Data] |

Note: Dielectric constant and ET(30) values are representative and sourced from standard chemical literature.[18][19]

Visualizing Structure-Solubility Relationships

The interplay between solvent properties and solute structure dictates the solubility profile. This can be visualized conceptually.

Caption: Intermolecular forces driving solubility of the target compound.

Conclusion

While no direct solubility data for 2-Chloro-4,6-diiodo-3-pyridinol is currently published, a robust solubility profile can be confidently predicted and established. The molecule's amphiphilic nature, arising from its polar 3-pyridinol core and heavily halogenated, lipophilic substitutions, dictates a strong dependence on solvent polarity and hydrogen bonding capacity. Maximum solubility is anticipated in polar aprotic solvents like DMSO, with good solubility in polar protic solvents such as methanol and ethanol. Conversely, it is expected to be poorly soluble in non-polar hydrocarbon solvents.

The provided Shake-Flask experimental protocol, coupled with HPLC-UV quantification, represents a rigorous and trustworthy methodology for obtaining precise thermodynamic solubility data. This information is not merely an academic exercise; it is a cornerstone of rational drug development, enabling informed decisions in process chemistry, formulation, and analytical sciences. By following the principles and protocols outlined in this guide, researchers can effectively map the solubility landscape of 2-Chloro-4,6-diiodo-3-pyridinol, accelerating its journey through the development pipeline.

References

-

ChemicalBook. (n.d.). 3-Pyridinol(109-00-2). Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

-

MDPI. (n.d.). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Impact Factor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]

-

ACS Publications. (2022, May 31). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantitative Measures of Solvent Polarity. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical Properties of Iodine. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Beijing Institute of Technology. (2005). Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

Angewandte Chemie. (n.d.). Empirical Parameters of Solvent Polarity as Linear Free-Energy Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic solubility: Experimental and machine‐learning modeling perspectives. Retrieved from [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 5. 3-Pyridinol(109-00-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. evotec.com [evotec.com]

- 16. improvedpharma.com [improvedpharma.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]

A Theoretical and Computational Whitepaper on the Physicochemical Properties of 2-Chloro-4,6-diiodo-3-pyridinol

Abstract

This technical guide presents a comprehensive theoretical analysis of the predicted structural, spectroscopic, and electronic properties of the novel compound 2-Chloro-4,6-diiodo-3-pyridinol. Due to the absence of experimental data in the current body of scientific literature, this work leverages high-level computational chemistry methods, primarily Density Functional Theory (DFT), to construct a detailed physicochemical profile. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of highly functionalized pyridine derivatives. We will explore the molecule's optimized geometry, predict its NMR, IR, and UV-Vis spectroscopic signatures, and analyze its electronic landscape through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. This in-silico investigation provides a foundational understanding of 2-Chloro-4,6-diiodo-3-pyridinol and aims to guide future experimental synthesis and characterization efforts.

Introduction

Halogenated pyridines are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making them a key tool in medicinal chemistry.[1] The specific compound of interest, 2-Chloro-4,6-diiodo-3-pyridinol, presents a unique substitution pattern with a hydroxyl group and three halogen atoms (one chlorine and two iodine). The presence of iodine atoms, in particular, suggests the potential for halogen bonding, a strong and directional non-covalent interaction that is increasingly being exploited in drug design and crystal engineering.[2][3]

This guide provides a theoretical framework for understanding the intrinsic properties of this yet-to-be-synthesized molecule. By employing robust computational methods, we can predict its fundamental characteristics, offering insights that would otherwise require significant empirical investment.

Computational Methodology: A Self-Validating System

To ensure the reliability of our theoretical predictions, we propose a computational workflow grounded in widely accepted and validated methods. The causality behind our choices is to balance computational accuracy with efficiency, a common consideration in theoretical studies of medium-sized organic molecules.

Geometry Optimization and Vibrational Frequencies

The initial step involves determining the most stable three-dimensional conformation of 2-Chloro-4,6-diiodo-3-pyridinol. This is achieved through geometry optimization using Density Functional Theory (DFT).

-

Functional and Basis Set Selection: We select the B3LYP hybrid functional, which has a proven track record for providing excellent descriptions of the electronic structure of organic molecules.[4] For the atoms C, H, N, O, and Cl, the 6-311++G(d,p) basis set will be used to provide a flexible description of the electron density. For the iodine atoms, an effective core potential (ECP) such as the LANL2DZ basis set is employed to account for relativistic effects that are significant for heavy elements.[5]

-

Protocol Validation: A key aspect of trustworthy computational work is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Prediction of Spectroscopic Properties

-

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating magnetic shielding tensors.[6][7][8] The calculations would be performed at the B3LYP/6-311++G(d,p) level of theory.

-

IR and UV-Vis Spectroscopy: Infrared vibrational frequencies are obtained from the same DFT calculations used for geometry optimization. To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[9] This method allows for the determination of electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.[10]

Analysis of Electronic Properties

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[11] A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[12] It is an invaluable tool for identifying regions that are susceptible to electrophilic and nucleophilic attack.[12][13]

Predicted Molecular Geometry and Structural Properties

The optimized geometry of 2-Chloro-4,6-diiodo-3-pyridinol is predicted to be largely planar, with the pyridine ring forming a stable aromatic system. The hydroxyl group and halogen substituents will lie in or very close to the plane of the ring.

Caption: Predicted 2D structure of 2-Chloro-4,6-diiodo-3-pyridinol.

Table 1: Predicted Key Geometrical Parameters for 2-Chloro-4,6-diiodo-3-pyridinol

| Parameter | Predicted Value (Å or °) | Justification for Interest |

| Bond Lengths (Å) | ||

| C-Cl | ~1.75 | Standard length for a chloro-aromatic bond. |

| C-I | ~2.10 | Longer than C-Cl due to the larger atomic radius of iodine. |

| C-O | ~1.36 | Typical for a hydroxyl group on an aromatic ring. |

| O-H | ~0.97 | Standard hydroxyl bond length. |

| Bond Angles (°) | ||

| N-C2-Cl | ~118 | Influenced by steric hindrance and electronic effects. |

| C3-C4-I | ~120 | Expected for an sp² hybridized carbon. |

| C5-C6-I | ~120 | Expected for an sp² hybridized carbon. |

| C2-C3-O | ~121 | May be slightly larger due to the presence of the adjacent chlorine atom. |

Predicted Spectroscopic Profile

The following sections detail the expected spectroscopic signatures of 2-Chloro-4,6-diiodo-3-pyridinol, which are crucial for its future experimental identification.

NMR Spectroscopy

-

¹H NMR: A single proton signal is expected for the hydrogen atom at the C5 position of the pyridine ring. Due to the electron-withdrawing effects of the adjacent iodine and the nitrogen atom, this signal is predicted to appear in the downfield region, likely between 7.5 and 8.5 ppm. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons bonded to the highly electronegative chlorine (C2) and oxygen (C3) atoms are expected to be the most deshielded and appear furthest downfield. The carbons bonded to iodine (C4 and C6) will also be downfield, but the heavy atom effect of iodine may lead to some broadening of these signals.

IR Spectroscopy

The predicted IR spectrum will be characterized by several key vibrational modes that are indicative of the molecule's functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=C and C=N Stretches: A series of sharp peaks between 1400 and 1600 cm⁻¹ will correspond to the stretching vibrations of the aromatic pyridine ring.

-

C-Cl Stretch: A strong absorption is predicted in the range of 700-800 cm⁻¹.

-

C-I Stretches: Weaker absorptions are expected in the far-infrared region, typically between 500 and 600 cm⁻¹, due to the heavier mass of the iodine atoms.

UV-Vis Spectroscopy

The electronic spectrum of 2-Chloro-4,6-diiodo-3-pyridinol is expected to be dominated by π → π* transitions within the aromatic system.[14] TD-DFT calculations would likely predict a maximum absorption wavelength (λmax) in the range of 270-320 nm. The presence of the hydroxyl group and the halogens as auxochromes is expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

Predicted Electronic Properties

The arrangement of electrons within 2-Chloro-4,6-diiodo-3-pyridinol dictates its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor.

Caption: Predicted HOMO-LUMO energy levels and gap.

The HOMO is expected to be localized primarily on the pyridine ring and the iodine atoms, which have lone pairs of electrons. The LUMO is predicted to be distributed across the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing halogen atoms. The predicted HOMO-LUMO energy gap of approximately 4.5 eV suggests that the molecule will be kinetically stable.

Molecular Electrostatic Potential (MEP)

The MEP map illustrates the charge distribution and is a guide to the molecule's reactive sites.

-

Negative Regions (Red/Yellow): The most electron-rich regions are expected to be around the nitrogen and oxygen atoms due to their lone pairs of electrons. These sites are predicted to be the most favorable for electrophilic attack or for forming hydrogen bonds.

-

Positive Regions (Blue): The most electron-poor region is expected to be around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. The iodine atoms, despite their electronegativity, are predicted to have regions of positive electrostatic potential along the C-I bond axis (a "sigma-hole"), which would make them potential halogen bond donors.[15]

Conclusion

This theoretical guide provides a comprehensive in-silico characterization of the novel compound 2-Chloro-4,6-diiodo-3-pyridinol. Through the application of Density Functional Theory, we have predicted its stable geometry, its expected spectroscopic signatures (NMR, IR, and UV-Vis), and its key electronic properties. The presence of multiple halogen atoms, including two iodine atoms, suggests that this molecule may exhibit interesting intermolecular interactions, such as halogen bonding, which could be exploited in the design of new materials and pharmaceuticals. The data presented here serves as a robust starting point for any future experimental work on the synthesis and application of this promising, highly functionalized pyridine derivative.

References

-

Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(13), 2887–2894. [Link]

-

Chemistry LibreTexts. (2024). UV/Vis and IR Spectroscopy. [Link]

-

Fan, K., & Liu, Z. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling, 60(6), 2679–2692. [Link]

-

Gat, Y., et al. (2020). Optimized structure and HOMO/LUMO distribution of Py-Br. ResearchGate. [Link]

-

Georgieva, M., & Trendafilova, N. (2010). Density functional theory calculations of iodine cluster anions: Structures, chemical bonding nature, and vibrational spectra. ResearchGate. [Link]

-

Glaser, S. J., et al. (2015). The electrostatic potential maps (kJ mol⁻¹) for N-heterocyclic aromatics 1–11. ResearchGate. [Link]

-

Dougherty, D. A. (1997). Cation-pi interactions in aromatics of biological and medicinal interest: electrostatic potential surfaces as a useful qualitative guide. Proceedings of the National Academy of Sciences, 94(20), 10554–10558. [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]

-

Guan, Y., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15), 4781–4791. [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

-

Jia, Y., et al. (2023). Iodine capture of a two-dimensional layered uranyl–organic framework: a combined DFT and AIMD study. RSC Advances, 13(31), 21543–21550. [Link]

-

IVAN. (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. [Link]

-

Semrouni, D., et al. (2023). A density functional theory analysis of the adsorption and surface chemistry of inorganic iodine species on graphite. Frontiers in Chemistry, 11, 1184343. [Link]

-

Mahil Rani, S., et al. (2019). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 524-529. [Link]

-

Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3991. [Link]

-

Catalyst University. (2016). UV-Vis Spectroscopy: Theory and "How do I know when to use it?". YouTube. [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]

-

Fan, K., & Liu, Z. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. ChemRxiv. [Link]

-

Masaryk University. (n.d.). Calculation of UV-VIS Spectra. [Link]

-

Tasi, G., et al. (1992). Calculation of electrostatic potential maps and atomic charges for large molecules. Journal of Chemical Information and Computer Sciences, 32(5), 456–460. [Link]

-

Ali, M. A., et al. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 6(1), 1–13. [Link]

-

SCM. (2023). NMR shifts with relativistic DFT. SCM Documentation. [Link]

-

SB. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

-

ResearchGate. (n.d.). The calculated HOMO and LUMO energy levels of sixmembered aryl... [Link]

-

Bolognesi, P., et al. (2012). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 116(34), 8686–8694. [Link]

-

Tranca, I., et al. (2016). A DFT investigation of the adsorption of iodine compounds and water in H-, Na-, Ag-, and Cu- mordenite. The Journal of Chemical Physics, 144(24), 244702. [Link]

-

Unzueta, P. (2020). Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship, University of California. [Link]

-

Li, F., et al. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. Molecules, 29(13), 3073. [Link]

Sources

- 1. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scm.com [scm.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 12. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 15. researchgate.net [researchgate.net]

Introduction: The Pyridinol Scaffold - A Privileged Motif in Chemical Biology

An In-Depth Technical Guide to the Discovery and History of Substituted Pyridinols for Researchers, Scientists, and Drug Development Professionals

Substituted pyridinols, and their tautomeric counterparts, pyridinones, represent a cornerstone class of N-heterocyclic compounds that have garnered immense interest across the scientific disciplines, particularly in medicinal chemistry and drug development.[1][2] These six-membered aromatic rings, containing one nitrogen atom and a hydroxyl or carbonyl group, are not merely simple organic molecules; they are "privileged scaffolds." This designation stems from their unique structural and electronic properties, which allow them to interact with a wide array of biological targets with high affinity and specificity.[2][3]

The significance of the pyridinol core lies in its versatile chemical personality. The nitrogen atom acts as a hydrogen bond acceptor, while the hydroxyl/NH group can act as a hydrogen bond donor. This dual capacity for hydrogen bonding allows pyridinone-containing molecules to mimic peptide bonds and form critical interactions within the active sites of enzymes, such as the hinge region of kinases.[2][4] Furthermore, pyridinols exist in a tautomeric equilibrium with their pyridone forms (2- and 4-hydroxypyridine) or as zwitterions (3-hydroxypyridine), a characteristic that profoundly influences their solubility, lipophilicity, and metabolic stability—key parameters in drug design.[2][5] Their ability to serve as bioisosteres for amides, phenols, and other heterocyclic rings further enhances their utility, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] This guide provides a comprehensive exploration of the historical discovery, evolution of synthetic methodologies, and the profound impact of substituted pyridinols on modern science.

Part 1: A Historical Perspective - From Coal Tar to Rational Synthesis

The journey of pyridinols is intrinsically linked to the discovery of their parent heterocycle, pyridine. Initially isolated from coal tar in the 19th century, the structure of pyridine was a subject of study for decades.[1][6] The first synthesis of the basic pyridine ring was a landmark achievement by Sir William Ramsay in 1876, who produced it by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[6]

However, the development of methods to create substituted pyridines, the necessary precursors to many pyridinols, truly opened the door to their exploration. A pivotal moment came in 1881 when Arthur Rudolf Hantzsch developed the Hantzsch pyridine synthesis.[6] This reaction, typically involving the condensation of a β-keto acid, an aldehyde, and ammonia, provided the first major route to pyridine derivatives, albeit dihydrogenated ones that required subsequent oxidation.[6] Later, in 1924, Aleksei Chichibabin devised a more direct and industrially scalable synthesis, which remains in use today.[6]

The synthesis of hydroxylated pyridines followed, with early methods often being harsh and low-yielding. For instance, an early process for preparing 3-hydroxypyridine involved the fusion of the sodium salt of 3-pyridinesulfonic acid with sodium hydroxide at high temperatures, a testament to the chemical robustness of the pyridine ring and the challenging nature of its functionalization.[7] These foundational discoveries, while rudimentary by modern standards, laid the critical groundwork for the sophisticated synthetic strategies that would follow, transforming pyridinols from laboratory curiosities into indispensable tools for innovation.

Part 2: The Art of Synthesis - Constructing the Pyridinol Core

The synthesis of substituted pyridinols is a rich and diverse field, with methodologies evolving from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route is dictated by the desired substitution pattern and the isomeric form of the pyridinol. Generally, synthetic approaches can be categorized into two main strategies: the cyclization of acyclic precursors to build the ring from the ground up, or the functionalization of a pre-existing pyridine ring.[4][8]

Synthesis of 2-Pyridones (2-Hydroxypyridines)

2-Pyridones are arguably the most extensively studied isomers, owing to their prevalence in biologically active molecules.[9] They exist predominantly in the pyridone tautomeric form.